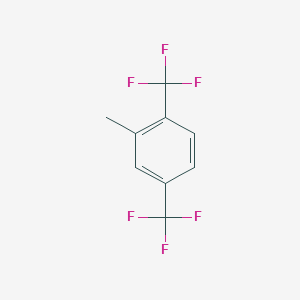

2-Methyl-1,4-bis(trifluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1,4-bis(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6/c1-5-4-6(8(10,11)12)2-3-7(5)9(13,14)15/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWMJCGNEIHSSAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of 2 Methyl 1,4 Bis Trifluoromethyl Benzene

Aromatic Substitution Reactions

The reactivity of the benzene (B151609) ring in 2-Methyl-1,4-bis(trifluoromethyl)benzene is significantly influenced by the electronic properties of its substituents: one electron-donating methyl group and two strongly electron-withdrawing trifluoromethyl groups. These groups dictate the regioselectivity and feasibility of both electrophilic and nucleophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution: Regioselectivity and Reaction Scope

Electrophilic Aromatic Substitution (EAS) on the this compound ring is a challenging transformation. The presence of two potent electron-withdrawing trifluoromethyl (-CF3) groups renders the aromatic ring highly electron-deficient and therefore strongly deactivated towards attack by electrophiles. columbia.edu In comparison to benzene, (trifluoromethyl)benzene undergoes nitration approximately 40,000 times more slowly, illustrating the profound deactivating effect of a single -CF3 group. columbia.edu The cumulative deactivation from two such groups in this compound suggests that forcing conditions, such as strong acids and high temperatures, would be necessary to achieve any substitution.

In this compound, the available positions for substitution are C3, C5, and C6. The directing effects on these positions are as follows:

Position C3: Ortho to the activating -CH3 group and meta to the deactivating -CF3 group at C1. Both effects reinforce substitution at this site.

Position C5: Para to the activating -CH3 group and meta to the deactivating -CF3 group at C1. Both effects also reinforce substitution at this site.

Position C6: Meta to the activating -CH3 group and ortho to the deactivating -CF3 group at C1. Both effects disfavor substitution at this site.

The activating, ortho-, para-directing methyl group has the dominant influence on the regioselectivity. Therefore, electrophilic attack is predicted to occur at positions C3 and C5. The stability of the resulting carbocation intermediate (the arenium ion) is the key factor. For attack at C3 (ortho to -CH3) and C5 (para to -CH3), the positive charge of the intermediate can be delocalized and stabilized by the electron-donating methyl group through hyperconjugation and inductive effects. columbia.edu In contrast, attack at C6 would not benefit from this stabilization. Consequently, a mixture of 3- and 5-substituted products would be expected, with the reaction being very slow. Steric hindrance from the adjacent substituents might influence the ratio of the C3 to C5 product. columbia.edu

| Position of Substitution | Directing Effect of -CH₃ (at C2) | Directing Effect of -CF₃ (at C1) | Directing Effect of -CF₃ (at C4) | Predicted Outcome |

|---|---|---|---|---|

| C3 | Ortho (Favorable) | Meta (Favorable) | Ortho (Unfavorable) | Possible Product |

| C5 | Para (Favorable) | Meta (Favorable) | Ortho (Unfavorable) | Possible Product |

| C6 | Meta (Unfavorable) | Ortho (Unfavorable) | Meta (Favorable) | Unlikely Product |

Nucleophilic Aromatic Substitution Pathways

The electron-deficient nature of the aromatic ring in this compound makes it a potential candidate for Nucleophilic Aromatic Substitution (SNAr). This reaction pathway is favored when strong electron-withdrawing groups are present on the ring, as they can stabilize the negative charge of the intermediate Meisenheimer complex. The trifluoromethyl group is a strong activator for SNAr.

For an SNAr reaction to occur, a suitable leaving group, such as a halide, must be present on the ring. In the absence of a leaving group on the parent molecule, direct substitution of hydrogen is not a typical SNAr pathway. However, if a derivative, such as 2-Fluoro-5-methyl-1,4-bis(trifluoromethyl)benzene, were used, nucleophilic attack would be highly activated. The two -CF3 groups, positioned ortho and para to the fluorine atom, would effectively stabilize the anionic intermediate formed upon nucleophilic attack at C2. This stabilization is crucial for the reaction to proceed.

Directed Metalation and Subsequent Functionalization

Directed metalation provides a powerful strategy for the regioselective functionalization of aromatic rings that might be difficult to achieve through classical electrophilic substitution.

Ortho-Lithiation Reactions: Substrate Scope and Efficiency

Directed ortho-lithiation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong organolithium base. While the trifluoromethyl group is not a classical DMG that operates through coordination, its strong electron-withdrawing inductive effect can increase the acidity of adjacent protons, facilitating their removal.

In the case of 1,4-bis(trifluoromethyl)benzene (B1346883), lithiation has been shown to occur using lithium diisopropylamide (LDA). This suggests that the C-H bonds ortho to the -CF3 groups are sufficiently acidic for deprotonation. For this compound, there are two such protons, at positions C3 and C5.

The methyl group itself is not a strong directing group for ortho-lithiation compared to heteroatom-containing groups. However, its protons are more acidic than aromatic protons and could potentially undergo benzylic lithiation. The competition between ortho-lithiation (at C3 or C5) and benzylic lithiation (on the -CH3 group) would depend on the reaction conditions, particularly the base used. Strong alkyllithium bases like n-BuLi might favor benzylic lithiation, while lithium amides like LDA are often used for ring proton abstraction. Given the acidity enhancement by the two flanking -CF3 groups, lithiation at position C3 is a plausible outcome.

Utility of Organometallic Intermediates in Further Derivatization

Once formed, the organolithium intermediate is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. This two-step sequence of directed lithiation followed by electrophilic quench allows for the regioselective synthesis of various derivatives that would be inaccessible via direct electrophilic substitution.

For example, if lithiation occurs at the C3 position, the resulting aryllithium species can be trapped with various electrophiles. Quenching with carbon dioxide (CO2) followed by an acidic workup would yield 2-methyl-3,6-bis(trifluoromethyl)benzoic acid. Reaction with aldehydes or ketones would produce secondary or tertiary alcohols, respectively. This methodology provides a reliable route to specifically functionalized derivatives.

| Electrophile | Reagent | Product Functional Group (at C3) |

|---|---|---|

| Carbon Dioxide | CO₂ | -COOH (Carboxylic Acid) |

| Aldehyde | R-CHO | -CH(OH)R (Secondary Alcohol) |

| Ketone | R-CO-R' | -C(OH)RR' (Tertiary Alcohol) |

| Iodine | I₂ | -I (Iodide) |

| Chlorotrimethylsilane | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

Modifications of Trifluoromethyl Groups

The trifluoromethyl groups themselves can undergo chemical transformations, although they are generally considered to be robust and stable. These reactions typically require harsh conditions.

One possible transformation is hydrolysis. The hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can be achieved under strongly acidic or basic conditions, often at high temperatures. In the case of this compound, selective hydrolysis of one -CF3 group over the other would be challenging due to their similar electronic environments. The reaction would likely lead to a mixture of products, including 3-methyl-4-(trifluoromethyl)benzoic acid and 2-methyl-5-(trifluoromethyl)benzoic acid, as well as the dicarboxylic acid product, if the reaction is carried to completion.

Reductive defluorination is another potential modification. This involves the removal of fluorine atoms and can lead to the formation of difluoromethyl (-CHF2) or monofluoromethyl (-CH2F) groups. These reactions can sometimes be achieved using reducing agents such as metal hydrides or through catalytic hydrogenation, though the C-F bond is very strong. Such transformations can be valuable for fine-tuning the electronic and lipophilic properties of the molecule.

Selective Hydrodefluorination Strategies

The conversion of a trifluoromethyl group into a difluoromethyl (CF₂H) or monofluoromethyl (CH₂F) group is a valuable transformation in medicinal chemistry, as it can significantly modulate the physicochemical properties of a molecule. However, achieving selective partial hydrodefluorination (HDF) of Ar-CF₃ compounds is challenging because the C-F bond strength decreases with successive defluorination, often leading to complete reduction to a methyl group. organic-chemistry.org

For substrates like bis(trifluoromethyl)benzenes, various strategies have been explored. One approach involves the use of magnesium metal (Mg⁰) to promote reductive defluorination, although the selectivity for partially reduced products can vary. organic-chemistry.org More contemporary methods utilize photoredox catalysis. For instance, a robust method for the hydrodefluorination of unactivated trifluorotoluene derivatives has been developed using a combination of organocatalysts, a hydrogen atom donor, and visible light. nih.gov This process is initiated by a single electron transfer (SET) from an excited photocatalyst to the trifluoromethylarene, generating a radical anion. organic-chemistry.org This intermediate then fragments, cleaving a C-F bond to produce a difluorobenzyl radical, which can be trapped by a hydrogen atom source to yield the desired Ar-CF₂H product. organic-chemistry.orgnih.gov

Another successful strategy for selective mono-reduction of ArCF₃ to ArCF₂H employs a combination of palladium and copper catalysts. nih.gov Mechanistic studies of this system suggest an unusual reaction pathway that is responsible for the high selectivity, preventing over-reduction. nih.gov While these methods have been demonstrated on various trifluoromethylarenes, they establish a clear precedent for the feasibility of selectively converting one or both of the CF₃ groups on this compound to CF₂H moieties.

| Substrate Type | Reagents and Conditions | Product | Selectivity |

| Bis(trifluoromethyl)benzene derivatives | Mg⁰, alcohol (proton source) | Ar-CF₂H, Ar-CH₂F, Ar-CH₃ | Varying selectivity |

| Unactivated trifluorotoluenes | Organophotocatalyst (P3), KOOCH, Thiophenol, DMSO, Blue light | Ar-CF₂H | High for monodefluorination |

| Trifluoromethyl arenes | Pd(OAc)₂, SIPrCuCl, Ph₃SiH, NaOt-Bu, DMF | Ar-CF₂H | High for monodefluorination |

Other Carbon-Fluorine Bond Activation Processes

Beyond simple hydrodefluorination, the activation of C-F bonds in this compound can be harnessed for more complex molecular editing, such as defluoroalkylation. This process replaces a fluorine atom with a carbon-based functional group. The underlying mechanism often mirrors that of HDF, beginning with the generation of a difluorobenzyl radical via photoredox-mediated single electron transfer. organic-chemistry.org Instead of being quenched by a hydrogen atom, this radical intermediate can be intercepted by abundant feedstocks like alkenes. organic-chemistry.orgnih.gov The addition of the difluorobenzyl radical to the alkene forms a new alkyl radical, which is then typically reduced and protonated to furnish the final defluoroalkylation product, effectively forming a new C-C bond at the expense of a C-F bond. organic-chemistry.org

This strategy enables the conversion of the trifluoromethyl group into a diverse array of difluoroalkyl functionalities (Ar-CF₂R). organic-chemistry.orgnih.gov Given the presence of two CF₃ groups, this compound offers the potential for sequential or selective functionalization, leading to a variety of difluorinated derivatives. Transition-metal-free approaches, which utilize Lewis acids or radical initiators to activate the inert C-F bonds, are also emerging as powerful, greener alternatives for these transformations. chemicalforums.com

Reactions Involving the Methyl Group

The methyl group of this compound provides a secondary site for reactivity, distinct from the trifluoromethyl groups. The strong electron-withdrawing nature of the two CF₃ groups deactivates the aromatic ring towards electrophilic attack but enhances the reactivity of the benzylic protons of the methyl group, making them susceptible to radical-mediated reactions and deprotonation.

Side-Chain Functionalization and Derivatization

Side-chain functionalization, particularly halogenation, is a common and effective strategy for derivatizing toluenes, especially those with electron-deficient aromatic rings. The most direct evidence for the feasibility of this reaction on this compound is the commercial availability of its brominated derivative, 2,5-bis(trifluoromethyl)benzyl bromide. frontierspecialtychemicals.comsigmaaldrich.com

This transformation is typically achieved via a free-radical halogenation mechanism. The reaction involves treating the substrate with a halogen source, such as N-bromosuccinimide (NBS) for bromination or chlorine gas (Cl₂) for chlorination, in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under UV light irradiation. googleapis.com The electron-withdrawing CF₃ groups facilitate the abstraction of a benzylic hydrogen atom to form a stabilized benzyl radical, which then reacts with the halogen source to yield the benzyl halide.

The resulting 2,5-bis(trifluoromethyl)benzyl halide is a versatile intermediate. It can undergo nucleophilic substitution reactions to introduce a wide range of functional groups, such as alcohols, ethers, amines, and nitriles, at the benzylic position, paving the way for the synthesis of a diverse library of complex derivatives. mdpi.comgoogle.com

Oxidation and Reduction Chemistry of the Methyl Moiety

The methyl group can be selectively oxidized to introduce oxygen-containing functionalities. The direct oxidation of the benzylic C-H bonds of toluene and its derivatives can yield valuable products such as benzyl alcohol, benzaldehyde, and benzoic acid. nih.gov This is often accomplished using various oxidizing agents, from traditional reagents like potassium permanganate or chromium-based oxidants to modern catalytic systems. For instance, cobalt-Schiff base complexes have been used to catalyze the aerobic oxidation of toluene. nih.gov Given the activated nature of the benzylic protons in this compound, it is expected to undergo similar transformations. Stepwise oxidation would first yield 2,5-bis(trifluoromethyl)benzyl alcohol, then 2,5-bis(trifluoromethyl)benzaldehyde, and finally 2,5-bis(trifluoromethyl)benzoic acid.

Reduction of the methyl group itself is not a typical transformation, as it is already in a low oxidation state. However, derivatives synthesized via side-chain functionalization can be readily reduced. For example, the aldehyde or carboxylic acid formed from oxidation can be reduced back to the alcohol or even fully back to the methyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Friedel-Crafts Alkylation Reactions

Friedel-Crafts reactions, which include alkylation and acylation, are fundamental methods for forming C-C bonds by attaching substituents to an aromatic ring. beilstein-journals.org These reactions proceed via electrophilic aromatic substitution, where the aromatic ring acts as a nucleophile. nih.gov A critical limitation of Friedel-Crafts reactions is their general failure with aromatic rings that are strongly deactivated by electron-withdrawing groups. beilstein-journals.orgnih.gov

The this compound ring is severely deactivated. It possesses two trifluoromethyl groups, which are among the most powerful electron-withdrawing groups used in organic chemistry. google.com This strong inductive effect pulls electron density out of the benzene ring, making it highly electron-deficient and thus a very poor nucleophile. While the methyl group is an activating, ortho-para directing substituent, its weak activating effect is overwhelmingly negated by the two potent deactivating CF₃ groups. google.comcolumbia.edu

Consequently, this compound is not expected to undergo Friedel-Crafts alkylation or acylation under standard conditions (i.e., using a Lewis acid catalyst like AlCl₃ and an alkyl or acyl halide). The substrate's low nucleophilicity would prevent the electrophilic attack on the ring, which is the key step of the reaction mechanism. The related compound, benzotrifluoride (C₆H₅CF₃), is itself so unreactive that it is often used as a solvent for Friedel-Crafts reactions. semanticscholar.org The presence of a second deactivating CF₃ group on the ring would render the substrate even more inert to these conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is an essential tool for elucidating the molecular structure of 2-Methyl-1,4-bis(trifluoromethyl)benzene by providing detailed information about the hydrogen, carbon, and fluorine atomic environments.

The ¹H NMR spectrum is expected to provide distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display a complex pattern due to the unsymmetrical substitution of the benzene (B151609) ring.

Aromatic Protons: The three protons on the benzene ring are chemically distinct and are expected to appear as multiplets in the downfield region of the spectrum, typically between 7.0 and 8.0 ppm. The electron-withdrawing nature of the two trifluoromethyl (CF₃) groups would cause these protons to be deshielded. The proton situated between the methyl and a trifluoromethyl group is likely to show the most distinct chemical shift.

Methyl Protons: The methyl (CH₃) group protons are expected to produce a singlet in the aliphatic region, typically around 2.5 ppm. The exact chemical shift would be influenced by the neighboring trifluoromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H | 7.0 - 8.0 | Multiplets |

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule. The strong electronegativity of the fluorine atoms in the CF₃ groups will have a significant influence on the chemical shifts of the carbons to which they are attached.

Aromatic Carbons: The six aromatic carbons are all chemically non-equivalent and are expected to resonate in the 120-140 ppm range. The carbons directly bonded to the trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms. For the related compound 1,4-bis(trifluoromethyl)benzene (B1346883), the carbon attached to the CF₃ group appears as a quartet with a coupling constant (J) of approximately 33 Hz. rsc.org A similar pattern is expected here.

Trifluoromethyl Carbons: The carbons of the two CF₃ groups will also be distinct. They are expected to show quartets with large coupling constants (J ≈ 270-275 Hz) and appear in the region of 120-125 ppm. beilstein-journals.org

Methyl Carbon: The methyl carbon should appear as a singlet in the aliphatic region of the spectrum, typically around 20-25 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (JCF, Hz) |

|---|---|---|---|

| Aromatic C (unsubstituted) | 120 - 135 | Doublet | - |

| Aromatic C-CH₃ | ~135 - 140 | Singlet | - |

| Aromatic C-CF₃ | ~130 - 135 | Quartet | ~30 - 35 |

| CF₃ | ~123 | Quartet | ~272 |

¹⁹F NMR is particularly useful for analyzing fluorinated compounds. For this compound, the two trifluoromethyl groups are in different chemical environments and should therefore produce two distinct signals. These signals are expected to appear as sharp singlets, as there are no neighboring fluorine or hydrogen atoms to cause splitting. The chemical shifts for trifluoromethyl groups on a benzene ring typically fall in the range of -60 to -65 ppm relative to CFCl₃. beilstein-journals.orgrsc.org For instance, the ¹⁹F NMR signal for 1-methyl-4-(trifluoromethyl)benzene appears at approximately -62.4 ppm. rsc.org

Table 3: Predicted ¹⁹F NMR Chemical Shifts for this compound

| Fluorine Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| CF₃ (position 1) | -60 to -65 | Singlet |

While one-dimensional NMR provides fundamental data, 2D NMR techniques would be necessary for unambiguous assignment of all signals and confirmation of the connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons, helping to assign the connectivity of the protons on the aromatic ring.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would definitively link the aromatic proton signals to their corresponding aromatic carbon signals and the methyl protons to the methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It would be crucial for assigning the quaternary (non-protonated) aromatic carbons by observing their correlations with the aromatic and methyl protons. For example, correlations from the methyl protons would help identify the C-2, C-1, and C-3 carbons.

Vibrational Spectroscopy for Functional Group Analysis (FTIR, Raman)

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl group would appear just below 3000 cm⁻¹.

C=C Vibrations: Aromatic ring stretching vibrations typically produce a series of sharp bands in the 1450-1600 cm⁻¹ region.

C-F Vibrations: The most intense bands in the FTIR spectrum are expected to be the C-F stretching vibrations from the two trifluoromethyl groups. These typically appear as very strong, broad absorptions in the 1100-1350 cm⁻¹ range.

C-CF₃ Vibrations: The stretching mode of the C-CF₃ bond is also a characteristic feature, often observed near 1320 cm⁻¹.

Table 4: Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1450 - 1600 | Medium to Strong |

| C-F Stretch (CF₃) | 1100 - 1350 | Very Strong |

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a molecule, including precise bond lengths, bond angles, and information about intermolecular interactions and crystal packing.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If single crystals of this compound were grown, X-ray diffraction analysis would be expected to reveal:

The planarity of the benzene ring.

The precise C-C bond lengths within the aromatic ring and the C-C and C-F bond lengths of the substituents.

The rotational conformation of the methyl and trifluoromethyl groups relative to the benzene ring.

The packing of the molecules in the crystal lattice, which would likely be influenced by intermolecular interactions such as C-H···F hydrogen bonds and potentially π-π stacking interactions. Analysis of related fluorinated aromatic compounds often reveals significant fluorine-involved intermolecular contacts. researchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique utilized for determining the molecular mass and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) provides critical insights into its molecular integrity and the stability of its various substructures.

The mass spectrum of this compound is characterized by a distinct molecular ion peak and a series of fragment ions that arise from the systematic cleavage of the parent molecule. The molecular formula of the compound is C₉H₆F₆, which corresponds to a molecular weight of approximately 228.13 g/mol . High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, with a calculated exact mass of 228.0374 for the [M]⁺ ion.

The fragmentation of this compound under electron ionization is dictated by the relative strengths of its chemical bonds and the stability of the resulting cationic fragments. The aromatic ring provides a stable core, while the carbon-fluorine and carbon-carbon bonds of the trifluoromethyl and methyl substituents are common sites of cleavage.

Key Fragmentation Pathways:

Loss of a Fluorine Atom: A common initial fragmentation event for trifluoromethylated aromatic compounds is the loss of a single fluorine atom (F•) from one of the CF₃ groups. This results in the formation of a relatively stable cation at m/z 209 ([M-19]⁺). This fragment is often observed due to the high energy imparted during electron ionization.

Loss of a Trifluoromethyl Radical: The cleavage of a carbon-carbon bond between the aromatic ring and a trifluoromethyl group is a significant fragmentation pathway. This results in the loss of a trifluoromethyl radical (•CF₃), leading to a prominent peak at m/z 159 ([M-69]⁺). The stability of the resulting benzylic-type cation contributes to the abundance of this fragment.

Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group results in the loss of a methyl radical (•CH₃). This fragmentation pathway gives rise to a cation at m/z 213 ([M-15]⁺).

Formation of the Tropylium Ion: Aromatic compounds containing a methyl group often undergo rearrangement to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91. While not a direct fragmentation of the parent ion, it can arise from subsequent fragmentation of larger ions.

Fragments from the Aromatic Ring: Cleavage of the aromatic ring itself can lead to smaller fragment ions, although these are typically of lower abundance compared to the fragments arising from the loss of substituents.

The relative intensities of these fragment ions in the mass spectrum provide a characteristic fingerprint for this compound, allowing for its unambiguous identification.

Interactive Data Table of Key Mass Spectrometry Fragments

| m/z | Proposed Fragment Ion | Formula | Neutral Loss | Significance |

| 228 | Molecular Ion | [C₉H₆F₆]⁺ | - | Confirms the molecular weight of the compound. |

| 213 | [M-CH₃]⁺ | [C₈H₃F₆]⁺ | •CH₃ | Indicates the presence of a methyl substituent on the aromatic ring. |

| 209 | [M-F]⁺ | [C₉H₆F₅]⁺ | •F | A characteristic fragmentation for trifluoromethyl groups, indicating the initial loss of a fluorine atom. |

| 159 | [M-CF₃]⁺ | [C₈H₆F₃]⁺ | •CF₃ | A major fragment resulting from the cleavage of a C-CF₃ bond, indicating the presence of a trifluoromethyl substituent. |

| 145 | [M-CF₃-CH₂]⁺ or [C₇H₄F₃]⁺ | Multiple possibilities | •CF₃, •CH₂ | A fragment likely arising from the further breakdown of the [M-CF₃]⁺ ion. The structure of 1,4-bis(trifluoromethyl)benzene shows a significant peak at this m/z, suggesting a stable fragment of this mass is readily formed. |

| 91 | Tropylium Ion | [C₇H₇]⁺ | - | A common rearrangement fragment for methylated aromatic compounds, indicating the presence of a toluene-like substructure. |

Computational and Theoretical Investigations

Electronic Structure Theory Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. It is instrumental in predicting the geometry, energy, and electronic properties of molecules like 2-Methyl-1,4-bis(trifluoromethyl)benzene.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy state.

A key aspect of the conformational analysis for this molecule would be the orientation of the trifluoromethyl (CF₃) groups relative to the benzene (B151609) ring and the methyl group. Due to the steric bulk of the CF₃ groups, their rotation around the C-C bond is a critical factor. It is expected that the lowest energy conformation would involve staggering of the C-F bonds relative to the C-H bonds of the methyl group and the aromatic ring to minimize steric hindrance. The presence of the methyl group at the C2 position breaks the symmetry seen in 1,4-bis(trifluoromethyl)benzene (B1346883), likely causing slight distortions in the benzene ring from a perfect hexagonal shape and influencing the rotational barriers of the CF₃ groups.

Table 1: Predicted Conformational Properties of this compound

| Parameter | Predicted Value/Characteristic | Basis of Prediction |

|---|---|---|

| Benzene Ring Geometry | Near-planar, with minor distortions | Steric and electronic influence of three different substituent types |

| CF₃ Group Orientation | Staggered conformation relative to the ring | Minimization of steric repulsion |

| Methyl Group Orientation | One C-H bond may lie in the plane of the ring | Standard conformational preference for toluene derivatives |

Note: This table is predictive and based on computational studies of analogous molecules, as direct research on this compound is not publicly available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between them, known as the HOMO-LUMO gap, is an indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the methyl group. In contrast, the LUMO would be concentrated on the benzene ring but heavily influenced by the two strongly electron-withdrawing trifluoromethyl groups. The introduction of the electron-donating methyl group would raise the energy of the HOMO compared to 1,4-bis(trifluoromethyl)benzene, while the electron-withdrawing CF₃ groups significantly lower the energy of the LUMO. This push-pull electronic effect would likely result in a moderate HOMO-LUMO gap, influencing its potential use in materials science.

An electrostatic potential (ESP) surface map illustrates the charge distribution within a molecule. It is used to predict how a molecule will interact with other molecules, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

In this compound, the ESP map would show a highly negative potential (red/yellow regions) around the fluorine atoms of the CF₃ groups due to their high electronegativity. A region of positive potential (blue) would be expected over the hydrogen atoms of the methyl group and the aromatic ring. The π-system of the benzene ring would exhibit a nuanced potential, being electron-donated to by the methyl group but withdrawn from by the CF₃ groups. Such maps are critical for understanding non-covalent interactions and predicting sites for electrophilic or nucleophilic attack.

Reaction Mechanism Predictions and Energy Profiles

Computational methods can be used to model the pathways of chemical reactions, calculating the energy of reactants, transition states, and products. This allows for the prediction of reaction feasibility, rates, and selectivity. For this compound, studies could predict the outcomes of reactions like electrophilic aromatic substitution. The directing effects of the methyl group (ortho-, para-directing) and the trifluoromethyl groups (meta-directing and deactivating) would create a complex reactivity pattern that computational analysis could clarify by calculating the activation energies for substitution at different positions on the ring.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

DFT calculations can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. Predicting ¹H, ¹³C, and ¹⁹F NMR spectra is a powerful tool for structure verification. mdpi.com For this compound, calculating the magnetic shielding tensors for each nucleus would allow for the prediction of its NMR spectrum. These theoretical spectra can be compared with experimental data to confirm the molecular structure. The predicted ¹⁹F NMR spectrum would be particularly important, likely showing two distinct signals for the two different CF₃ groups, with chemical shifts highly sensitive to the local electronic environment.

Table 2: Hypothetical Predicted NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| ¹H | Methyl (-CH₃) | ~2.4 | Typical range for a methyl group on a benzene ring |

| ¹H | Aromatic (H3, H5, H6) | 7.5 - 7.8 | Deshielded by electron-withdrawing CF₃ groups |

| ¹⁹F | CF₃ at C1 | -62 to -64 | Standard range for aromatic CF₃, influenced by adjacent methyl group |

Note: These values are estimations based on data from similar compounds. Precise prediction requires specific DFT calculations.

Molecular Dynamics Simulations for Conformational Space Exploration

While DFT is excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. An MD simulation of this compound in a solvent or in a condensed phase would provide insight into its dynamic behavior. This includes exploring the full conformational space by observing the rotation of the methyl and trifluoromethyl groups, and understanding how the molecule interacts with its environment. Such simulations are essential for predicting bulk properties like diffusion coefficients and for understanding how the molecule behaves in a realistic, dynamic setting.

Applications in Advanced Materials Science and Polymer Chemistry

Role as a Monomer in Fluorinated Polymer Synthesis

Design and Synthesis of Fluorinated Polyimides from Derivatives

Fluorinated polyimides (FPIs) are a prominent class of polymers synthesized from derivatives of 2-Methyl-1,4-bis(trifluoromethyl)benzene. The synthesis generally follows a conventional two-step procedure. uva.es

Poly(amic acid) Formation : The process begins with the polycondensation reaction between a fluorinated diamine monomer and an aromatic dianhydride in a polar aprotic solvent, such as N,N-dimethylacetamide (DMAc). This step yields a soluble poly(amic acid) precursor.

Imidization : The poly(amic acid) is then converted to the final polyimide through either thermal or chemical imidization. uva.es Thermal imidization involves heating the precursor to high temperatures, while chemical imidization uses dehydrating agents like acetic anhydride and a catalyst at lower temperatures.

This two-step approach allows for the formation of a processable precursor that can be cast into films or coatings before being converted into the final, highly stable polyimide. uva.es The synthesis of the diamine monomers themselves often involves a nucleophilic aromatic substitution reaction followed by a reduction step to convert nitro groups into the required amine functionalities. uva.es

Influence of the 2-Methyl-1,4-bis(trifluoromethyl)phenyl Moiety on Polymer Properties

The introduction of the 2-Methyl-1,4-bis(trifluoromethyl)phenyl group into polymer chains has a profound and beneficial impact on their material properties. The bulky, electron-withdrawing trifluoromethyl groups disrupt chain packing, increase free volume, and reduce intermolecular interactions, leading to significant improvements.

Optical Transparency : FPIs containing trifluoromethyl groups exhibit excellent optical transparency. researchgate.net The presence of C-F bonds lowers the polarizability of the polymer chains, which helps to reduce the formation of charge-transfer complexes that typically cause coloration in aromatic polyimides. This results in films with high light transmittance in the visible spectrum and lower cutoff wavelengths. rsc.org

Dielectric Constant : A low dielectric constant (low-k) is critical for materials used in high-speed microelectronics to reduce signal delay and power dissipation. The incorporation of fluorine is a key strategy for lowering the dielectric constant. The CF3 groups decrease electronic polarization and increase the free volume within the polymer matrix, which leads to significantly lower dielectric constants, with some FPIs achieving values as low as 2.07 to 2.80. researchgate.net

Solubility : Traditional aromatic polyimides are often insoluble and infusible, which limits their processability. The trifluoromethyl groups, along with the asymmetric methyl group, hinder close chain packing and weaken intermolecular forces. researchgate.net This structural disruption significantly enhances the solubility of the polymers in common organic solvents like N-methyl-2-pyrrolidinone (NMP), DMAc, and even less polar solvents such as tetrahydrofuran (THF), allowing for easier processing via solution casting. acs.org

Thermal Stability : The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry. Its high bond energy contributes to the exceptional thermal stability of fluorinated polymers. researchgate.net FPIs derived from trifluoromethyl-containing monomers exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures, often with 5% weight loss occurring well above 500°C. researchgate.net

| Polymer Property | Influence of 2-Methyl-1,4-bis(trifluoromethyl)phenyl Moiety | Typical Values/Observations | Reference |

|---|---|---|---|

| Optical Transparency | Increases transparency by reducing charge-transfer complexes. | Cutoff wavelengths as low as 298 nm; Transmittance >90% at 450 nm. | rsc.org |

| Dielectric Constant (k) | Lowers the dielectric constant due to reduced polarization and increased free volume. | Values can be as low as 2.07 - 2.80 at high frequencies. | researchgate.net |

| Solubility | Significantly improves solubility in various organic solvents. | Soluble in NMP, DMAc, DMF, and THF. | acs.org |

| Thermal Stability | Enhances thermal stability due to high C-F bond energy. | Glass transition temperatures (Tg) of 257–266°C; Decomposition temperatures >500°C. | acs.org |

Other Fluorinated Polymer Architectures and Composites

Beyond polyimides, derivatives of this compound are used to create other high-performance polymer architectures.

Fluorinated Polyamides and Poly(amide-imide)s : By reacting fluorinated diamine monomers with dicarboxylic acids or their derivatives, fluorinated polyamides and poly(amide-imide)s can be synthesized. These polymers also benefit from the trifluoromethyl groups, exhibiting enhanced solubility, high thermal stability, and good mechanical properties, making them suitable for producing strong, flexible films. acs.orgevitachem.com

Fluorinated Poly(arylene ether)s : These polymers are synthesized via nucleophilic substitution reactions between fluorinated bisphenols and activated dihalide monomers. The resulting poly(arylene ether)s are known for their excellent thermal stability, chemical resistance, and outstanding dielectric properties, with low dielectric constants and low water absorption. researchgate.netresearchgate.net The trifluoromethyl groups activate the reaction sites for polymerization and contribute to the desirable final properties. researchgate.net

Contributions to Optoelectronic Materials

The unique electronic properties imparted by the bis(trifluoromethyl)phenyl moiety make it a valuable component in the design of advanced optoelectronic materials, particularly for organic light-emitting diodes (OLEDs).

Design and Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve up to 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission. TADF emitters are typically designed with a donor-acceptor (D-A) structure, where the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are spatially separated. This separation minimizes the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST).

The 1,4-bis(trifluoromethyl)benzene (B1346883) core serves as a potent electron-accepting moiety in these designs. acs.org The strong electron-withdrawing nature of the two CF3 groups effectively lowers the LUMO energy level. pageplace.de TADF emitters are synthesized by coupling this acceptor core with various electron-donating groups, such as carbazole or acridine derivatives, often through synthetic routes like the Buchwald–Hartwig coupling reaction. acs.org By carefully selecting the donor and tuning the molecular geometry, the ΔEST can be minimized, enabling efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state for light emission. mdpi.com

Photophysical Properties and Energy Transfer Mechanisms

In a TADF emitter, electrical excitation generates a mix of 25% singlet excitons and 75% triplet excitons. The singlet excitons decay rapidly, producing prompt fluorescence. The triplet excitons, which are non-emissive in conventional fluorescent materials, are converted back to singlet excitons through RISC, a process that is thermally activated. These newly formed singlet excitons then emit light as delayed fluorescence.

The key photophysical processes are:

Intersystem Crossing (ISC) : S1 → T1

Reverse Intersystem Crossing (RISC) : T1 → S1

For efficient TADF, the rate of RISC must be high, which requires a very small ΔEST. The twisted structure induced by the bulky trifluoromethyl groups on the benzene (B151609) ring helps to spatially separate the donor and acceptor orbitals, which is crucial for minimizing this energy gap. acs.org

Energy can also be transferred from a TADF molecule acting as a sensitizer to a fluorescent emitter. This process, known as TADF-sensitized fluorescence, relies on two primary energy transfer mechanisms:

Förster Resonance Energy Transfer (FRET) : A long-range, non-radiative transfer of energy from the singlet state of the sensitizer (donor) to the singlet state of the emitter (acceptor).

Dexter Energy Transfer : A short-range, electron-exchange-based transfer of energy from the triplet state of the sensitizer to the triplet state of the emitter. researchgate.net

Precursor for Functional Organic Frameworks

Functional organic frameworks, such as MOFs and COFs, are a class of porous crystalline materials constructed from organic building blocks and, in the case of MOFs, metal nodes. The properties of these materials are highly dependent on the geometry and electronic characteristics of their constituent organic linkers. The unique electronic and steric features of this compound make its derivatives promising candidates for creating frameworks with novel topologies and functionalities.

To be utilized as a ligand, this compound must first undergo chemical modification to introduce coordinating functional groups, such as carboxylic acids, phosphonic acids, or nitrogen-containing heterocycles. A plausible synthetic route involves the oxidation of the methyl group to a carboxylic acid, followed by further aromatic substitution to introduce additional coordinating sites.

Table 1: Hypothetical Functionalization of this compound for MOF Ligand Synthesis

| Step | Reaction | Product | Purpose |

|---|---|---|---|

| 1 | Oxidation of the methyl group | 2,5-Bis(trifluoromethyl)benzoic acid | Introduces a primary coordinating group. |

| 2 | Nitration of the aromatic ring | 4-Nitro-2,5-bis(trifluoromethyl)benzoic acid | Introduces a precursor for another coordinating group. |

The resulting ligand, 4-Amino-2,5-bis(trifluoromethyl)benzoic acid, would possess both a carboxylate and an amino group, enabling it to coordinate with metal centers in various geometries. The presence of the two trifluoromethyl groups is expected to impart several desirable properties to the resulting MOF:

Hydrophobicity: The fluorine-rich nature of the ligand would create a more hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar molecules or for applications in moisture-sensitive catalysis.

Modified Electronic Properties: The trifluoromethyl groups significantly influence the electronic landscape of the ligand, which can in turn affect the catalytic activity of the metal nodes or the photophysical properties of the MOF.

The steric hindrance introduced by the methyl group (or its oxidized form) in the ortho position can also play a crucial role in directing the framework's topology. This steric effect can prevent the formation of highly symmetric and dense structures, potentially leading to novel, more open framework architectures. nih.gov

Covalent Organic Frameworks (COFs) are porous crystalline polymers constructed entirely from light elements linked by strong covalent bonds. The synthesis of COFs relies on the self-assembly of organic building blocks with specific geometries and reactive functional groups. Similar to its application in MOFs, this compound can be functionalized to serve as a building block for COFs.

For incorporation into COFs, the parent compound would need to be derivatized to possess at least two reactive functional groups that can undergo condensation reactions to form the framework. For example, the methyl group could be oxidized to a carboxylic acid, and the aromatic ring could be further functionalized with amino or hydroxyl groups.

Table 2: Potential Functionalized Building Blocks from this compound for COF Synthesis

| Building Block | Functional Groups | Potential Linkage |

|---|---|---|

| 2,5-Bis(trifluoromethyl)terephthalaldehyde | Aldehyde | Imine, Boronate Ester |

| 2,5-Bis(trifluoromethyl)benzene-1,4-diamine | Amine | Imine, Amide |

The incorporation of the 2-methyl-1,4-bis(trifluoromethyl)phenylene moiety into a COF backbone is anticipated to influence the material's properties in several ways:

Control of Interlayer Stacking: The trifluoromethyl groups can introduce repulsive interactions between adjacent layers, potentially leading to a more staggered or slipped stacking arrangement. This can influence the porosity and accessibility of the active sites within the framework.

Enhanced Solubility and Processability: The presence of trifluoromethyl groups can increase the solubility of the polymeric framework in certain organic solvents, which is beneficial for processing and device fabrication.

Tailored Pore Environment: The electron-deficient nature of the trifluoromethyl-substituted aromatic rings can create a unique electronic environment within the pores, making the COF suitable for specific applications such as gas separation or catalysis. The methyl group can also influence the local polarity and steric environment within the pores.

Q & A

Q. What are the established synthetic routes for 2-Methyl-1,4-bis(trifluoromethyl)benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves bromination or nitration of 1,4-bis(trifluoromethyl)benzene precursors. For example, bromination using N-bromosuccinimide (NBS) in trifluoroacetic acid (TFA) and sulfuric acid under reflux yields 2,5-dibromo-1,4-bis(trifluoromethyl)benzene with 91% purity after sublimation . Reaction temperature (60°C) and stoichiometric control of NBS are critical for minimizing side products. Characterization via -NMR and -NMR confirms regioselectivity and purity, with melting point analysis (65°C) validating crystallinity .

Q. How can researchers distinguish this compound from structural analogs using spectroscopic techniques?

- Methodological Answer : -NMR is pivotal due to the distinct chemical shifts of trifluoromethyl (-CF) groups. For this compound, symmetrical -CF groups at the 1,4-positions produce a singlet at δ -64.1 ppm, whereas analogs like 2-Bromo-1,4-bis(trifluoromethyl)benzene (CAS 7617-93-8) show split signals due to bromine's inductive effects . High-resolution mass spectrometry (HRMS) further differentiates isomers by molecular ion peaks (e.g., m/z 293.0038 for brominated derivatives) .

Q. What purification methods are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : Sublimation under vacuum (1 mm Hg) is effective for high-purity isolation, as demonstrated in bromination reactions . For nitro derivatives (e.g., 2-Nitro-1,4-bis(trifluoromethyl)benzene, CAS 320-88-7), column chromatography with ethyl acetate/petroleum ether (1:20) achieves separation, monitored by TLC with UV detection .

Advanced Research Questions

Q. How do the electronic effects of -CF3_33 and methyl groups influence the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : The -CF groups are strong electron-withdrawing meta-directors, while the methyl group is an electron-donating ortho/para-director. Competitive directing effects can be studied via nitration: the methyl group directs electrophiles to the ortho/para positions, but steric hindrance from -CF may favor para-substitution. Computational modeling (e.g., DFT) of charge distribution and reaction intermediates can predict regioselectivity . Experimental validation via -NMR kinetics under controlled HNO/HSO conditions is recommended.

Q. What strategies enable the use of this compound as a monomer in high-performance polymer synthesis?

- Methodological Answer : Its derivatives, such as 2,5-dibromo-1,4-bis(trifluoromethyl)benzene, serve as monomers for sulfonated polyaromatic polymers via Suzuki coupling. For proton exchange membranes (PEMs), copolymerization with fluorene biphenyl indole derivatives enhances thermal stability (>200°C) and proton conductivity (0.12 S/cm at 80°C). Membrane performance is assessed via in-plane conductivity measurements and accelerated aging tests (Fenton’s reagent) .

Q. How can researchers resolve contradictions in reported catalytic activity of this compound derivatives in Friedel-Crafts reactions?

- Methodological Answer : Discrepancies may arise from solvent polarity or catalyst choice. For example, triflic acid (TfOH) catalyzes Friedel-Crafts alkylation of benzene derivatives more efficiently than AlCl due to stronger Brønsted acidity. Systematic studies comparing turnover frequency (TOF) and activation energy (E) in dichloromethane vs. hexane can clarify solvent effects. Kinetic isotope effects (KIEs) using deuterated substrates may reveal rate-limiting steps .

Key Research Recommendations

- Prioritize -NMR and HRMS for structural elucidation of derivatives.

- Explore computational modeling to predict reaction pathways and regioselectivity.

- Validate polymer applications through controlled copolymerization and membrane testing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.